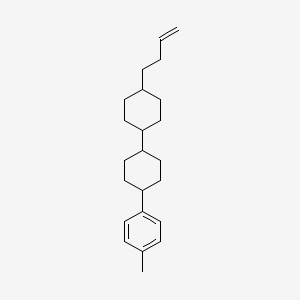

trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl

描述

Trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl is a useful research compound. Its molecular formula is C23H34 and its molecular weight is 310.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl is a bicyclic compound with significant potential in biological and medicinal research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its importance in various applications.

- Molecular Formula : C23H34

- Molecular Weight : 310.52 g/mol

- Structure : The compound consists of a bicyclohexyl backbone with a butenyl group and a p-tolyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to different biological effects. Preliminary studies suggest that the compound may act as a lead for developing new pharmaceuticals targeting specific molecular pathways, particularly in cancer research and hormone modulation .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Some studies have suggested potential antitumor properties, although detailed mechanisms remain to be fully elucidated.

- Hormonal Modulation : The compound's structure suggests possible interactions with estrogen receptors, which could influence hormonal pathways and reproductive health .

- Enzymatic Interaction : It may affect the activity of enzymes involved in metabolic processes, although specific interactions need further investigation.

Table 1: Summary of Key Studies

Detailed Findings

- Study on Hormonal Effects :

-

Antitumor Research :

- Preliminary investigations into the antitumor properties of structurally related compounds have shown promise in inhibiting cancer cell lines. While specific data on this compound is limited, its structural analogs indicate potential efficacy against various cancers.

-

Enzymatic Interaction Studies :

- Research has focused on how compounds with similar structures interact with key metabolic enzymes. Understanding these interactions could provide insights into the pharmacological applications of this compound in metabolic disorders.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural features allow it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research indicates that modifications of bicyclohexyl compounds can lead to enhanced antibacterial activity, making them candidates for developing new antibiotics.

Materials Science

In materials science, trans,trans-4-but-3-enyl-4'-p-tolyl-bicyclohexyl can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound's structure can be incorporated into polymer matrices to improve mechanical properties or thermal stability.

- Liquid Crystals : Its unique molecular architecture may be suitable for liquid crystal applications, particularly in display technologies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow it to participate in various reactions, facilitating the synthesis of more complex organic molecules.

- Reagent in Organic Transformations : It can act as a reagent in transformations such as Diels-Alder reactions or Michael additions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents.

化学反应分析

Structural Features and Functional Group Reactivity

The compound contains two primary reactive sites:

- But-3-enyl group : A terminal alkene susceptible to hydrogenation, oxidation, or cycloaddition reactions.

- Bicyclohexyl-p-tolyl framework : A rigid, sterically hindered aromatic system that may participate in electrophilic substitution or act as a stabilizing backbone in liquid crystal synthesis.

| Reactive Site | Potential Reactions | Applications |

|---|---|---|

| But-3-enyl chain | Hydrogenation to alkyl group, epoxidation | Modification for liquid crystal properties |

| p-Tolyl group | Electrophilic substitution (e.g., halogenation) | Tuning electronic properties in materials |

Hypothetical Reaction Pathways

Based on analogous bicyclohexyl derivatives , potential reactions include:

Alkene Functionalization

Electrophilic Aromatic Substitution

- Halogenation of p-Tolyl Group : Introduces halogens (e.g., Br, Cl) to modify electronic properties .

Research Gaps and Limitations

No direct experimental data on the compound’s reactions were identified in the reviewed sources. Key limitations include:

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of trans,trans-4-But-3-enyl-4'-p-tolyl-bicyclohexyl?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between functionalized bicyclohexyl precursors. Post-synthesis, purification involves column chromatography under inert conditions to prevent oxidation, followed by recrystallization in non-polar solvents. Storage in tightly sealed, dry containers under nitrogen is critical to maintain stability .

Q. What analytical techniques are critical for confirming purity and structural integrity post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to verify purity (>98% as per supplier standards) . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, confirms stereochemistry, while mass spectrometry (MS) validates molecular weight.

Q. What personal protective equipment (PPE) is recommended for safe handling?

- Methodological Answer : Nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. For prolonged exposure, use respirators with organic vapor cartridges in well-ventilated fume hoods. Contaminated gloves must be removed using proper techniques to avoid skin contact .

Q. What first-aid protocols apply for accidental exposure during experiments?

- Methodological Answer : For skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline solution for 15 minutes and seek medical attention. Inhalation requires moving to fresh air and oxygen therapy if necessary .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mesophase transition temperatures for bicyclohexyl derivatives?

- Methodological Answer : Standardize differential scanning calorimetry (DSC) protocols by controlling heating rates (e.g., 5°C/min) and sample mass (1–5 mg). Cross-validate purity via GC and NMR to rule out impurities affecting thermal behavior . Compare results with structurally analogous compounds (e.g., fluorinated derivatives in ) to isolate substituent effects.

Q. What computational approaches predict the liquid crystalline behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations parameterized with density functional theory (DFT)-derived torsional potentials can model mesophase stability. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated molecular packing .

Q. How do electron-withdrawing vs. electron-donating substituents on the p-tolyl group alter photophysical properties?

- Methodological Answer : Introduce substituents (e.g., -CF, -OCH) and measure UV-Vis absorption/emission spectra. Time-dependent DFT (TD-DFT) calculations correlate experimental λ with frontier molecular orbital (FMO) energy gaps. Compare results with derivatives in to establish structure-property relationships.

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer : Store under nitrogen in amber glass vials with PTFE-lined caps. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt%. Monitor degradation via FT-IR for carbonyl formation or GC-MS for volatile byproducts .

Q. How to design experiments assessing compatibility with polymer matrices for composite materials?

- Methodological Answer : Blend the compound with polymers (e.g., polyimide) at 5–20 wt% and analyze via thermogravimetric analysis (TGA) for decomposition thresholds. Dynamic mechanical analysis (DMA) evaluates glass transition temperature () shifts. Ensure compatibility with storage conditions (e.g., humidity control per ) .

Q. What experimental controls are essential for measuring phase transition enthalpies via DSC?

- Methodological Answer : Calibrate DSC with indium standards. Use hermetic pans to prevent solvent evaporation. Baseline correction and integration of peak areas must account for heating rate dependencies. Triplicate runs ensure reproducibility, with error margins <5% .

Q. Data Contradiction & Gaps

- Ecological Impact Uncertainty : No ecotoxicity or biodegradability data exists for this compound ( ). Researchers must apply precautionary principles in disposal, adhering to hazardous waste regulations and collaborating with authorized disposal firms .

- Structural Analog Limitations : While derivatives in suggest liquid crystal applications, direct mesomorphic data for this specific compound is lacking. Cross-reference with patent literature or synthesize analogues for empirical validation.

属性

IUPAC Name |

1-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34/c1-3-4-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(2)7-11-20/h3,6-7,10-11,19,21-23H,1,4-5,8-9,12-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPUOKDPOMJNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595835 | |

| Record name | 1-[(trans,trans)-4′-(3-Buten-1-yl)[1,1′-bicyclohexyl]-4-yl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129738-42-7 | |

| Record name | 1-[(trans,trans)-4′-(3-Buten-1-yl)[1,1′-bicyclohexyl]-4-yl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-trans-p-Tolylbicyclohex-4-trans-yl)-buten-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。